7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H9BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h3,5,9H,1-2,4H2 |
InChI Key |
AZNGOZJXQZIYQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(C=C2CN1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described above can be adapted for larger-scale synthesis, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Catalysts: Cyclization reactions often require catalysts like cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research has demonstrated that derivatives of 7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit notable antibacterial properties. A study synthesized a series of quinolone derivatives incorporating this compound and assessed their activity against Gram-positive and Gram-negative pathogens. Notably, certain derivatives showed effectiveness against ciprofloxacin-resistant strains of Streptococcus pneumoniae, highlighting the potential for developing new antibiotics from this chemical framework .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through the activation of specific signaling pathways. Further research is ongoing to elucidate the precise mechanisms and to optimize its efficacy and selectivity against cancer cells.
Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects. It has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. These properties make it a candidate for further exploration in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science
Organic Electronics
In materials science, this compound is being explored for its potential use in organic electronic devices. Its unique electronic properties may allow it to function as a semiconductor or as part of organic photovoltaic systems. Research is focused on synthesizing polymers that incorporate this compound to enhance charge transport and stability in organic electronic applications.
Synthetic Biology
Building Blocks for Synthesis
The compound serves as a valuable building block in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it useful for synthesizing more complex molecules. Researchers are utilizing it in the development of new synthetic routes for pharmaceuticals and agrochemicals.
Case Studies
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
Positional Isomers: 6-Bromo vs. 7-Bromo Derivatives
- 6-Bromo-THP-pyrazine: Bromination of pyrrolo[1,2-a]pyrazine with NBS yields the 6-bromo isomer (4j) as a single regioisomer (). This compound exhibits distinct pharmacological properties; for example, 6-bromo-pyrrolo[1,2-a]pyrazine (17) demonstrated >400-fold selectivity for α7 nicotinic acetylcholine receptors (nAChRs) over 5-HT3A receptors, unlike its non-brominated counterpart (16) ().
- 7-Bromo-THP-pyrazine : The 7-bromo derivative (4i) is associated with antifungal activity (). Its structural distinction from the 6-bromo isomer underscores the critical role of bromine positioning in receptor binding and selectivity.
Spiro-Fused Derivatives: AS-3201 (Ranirestat)
AS-3201 (Ranirestat), a spirosuccinimide-fused THP-pyrazine with 4-bromo-2-fluorobenzyl and spiro-pyrrolidine moieties, is a potent aldose reductase inhibitor (ARI) (IC₅₀ = 15 nM). The (R)-enantiomer exhibits 10-fold higher potency than the (S)-form, highlighting the impact of stereochemistry (). In contrast, 7-Br-THP-pyrazine lacks the spiro ring and fluorinated benzyl group, limiting its ARI activity but retaining antifungal utility.
Extended Ring Systems: Pyrrolo[1,2-a]quinoxalines
Tetrahydropyrrolo[1,2-a]quinoxalines (e.g., compound 10) feature an additional benzene ring fused to the pyrazine, enhancing vascular smooth muscle relaxation. However, these compounds show reduced hypotensive activity compared to THP-pyrazines, illustrating how expanded ring systems alter bioactivity ().
Bromination (7-Br-THP-pyrazine)
- Regioselective Bromination : NBS-mediated bromination of pyrrolo[1,2-a]pyrazine precursors (e.g., 8a) yields 7-Br-THP-pyrazine (4i) in high yield (Scheme 3, ).
- Multi-Step Synthesis : AS-3201 requires spiro-annulation and enantioselective steps, increasing complexity compared to direct bromination ().
Asymmetric Routes
Antifungal Activity
7-Br-THP-pyrazine derivatives (e.g., 4i) exhibit antifungal properties linked to brominated pyrrole motifs, which disrupt microbial cell membranes ().
Enzyme Inhibition
Receptor Modulation
- α7 nAChR Ligands : 6-Bromo-THP-pyrazine (17) enhances α7 nAChR selectivity, while 7-bromo analogs are unexplored in this context ().
Data Tables
Table 1. Key Compounds and Properties
Biological Activity
7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on recent studies.
- Molecular Formula : C₇H₈BrN₃
- Molecular Weight : 214.06 g/mol
- CAS Number : 52333-31-0
- Structure : The compound features a bromine atom at the 7-position of the tetrahydropyrrolo structure, which is linked to a pyrazine ring.
Synthesis
The synthesis of this compound has been documented in various studies. For instance, one study synthesized a series of quinolone derivatives incorporating this compound and evaluated their antibacterial properties against several pathogens .
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. In particular:
- Compounds with an 8-methoxy group and other substitutions showed notable efficacy against ciprofloxacin-resistant strains of Streptococcus pneumoniae .
- The compound's structure allows it to interact effectively with bacterial targets, enhancing its potential as an antibiotic agent.
Antitumor Activity
Emerging evidence suggests that pyrazine derivatives may also possess anticancer properties:
- A study highlighted that certain pyrazole derivatives showed promising results in inhibiting cancer cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) . Although specific data on this compound is limited in this context, its structural similarities to other active compounds suggest potential for anticancer activity.
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of bacterial enzymes : Similar compounds have been shown to inhibit topoisomerases and other critical enzymes in bacteria.
- Induction of apoptosis : Some studies indicate that related compounds promote apoptosis in cancer cells through pathways involving caspases and oxidative stress .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
